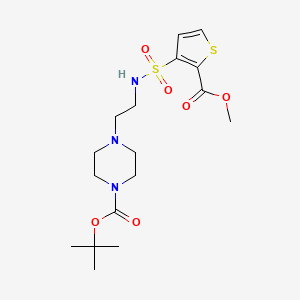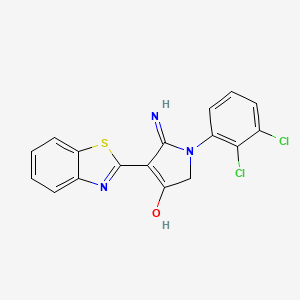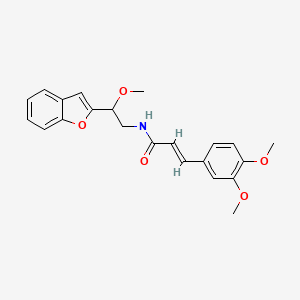
(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as ANAVEX2-73, is a novel drug candidate that has shown promising results in preclinical studies for various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Spectroscopy and Molecular Properties :
- A study on a similar benzofuran-based acrylamide monomer, N-[2–(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide (BBFA), demonstrated its molecular geometry, vibrational assignments, and theoretical spectroscopic data. The monomer's nucleophilic and electrophilic regions were determined, indicating potential applications in medicine and industry, such as textiles (Barım & Akman, 2021).
- Another similar compound, N-(2-acetyl-benzofuran-3-yl)acrylamide (NABA), was synthesized and characterized. Its chemical reactivity was determined using UV-Vis, FT-IR, NMR measurements, and DFT method calculations, suggesting potential applications in various fields (Barım & Akman, 2019).
Pharmacological Applications :
- A related compound was found to have KCNQ2 opener activity, which is significant for neurological applications. Certain acrylamide derivatives showed significant activity in reducing neuronal hyperexcitability (Wu et al., 2004).
Polymer Science and Industry Applications :
- Acrylamide copolymers, including those with benzofuran moieties, have been identified as remarkable materials for polymer science and industry. Their synthesis and properties suggest potential applications in the development of new materials and products (Tarleton et al., 2013).
Thermoresponsive Polymers :
- Poly(meth)acrylamide derivatives with pendent cyclic orthoester groups have been synthesized and characterized. Their thermosensitive properties and susceptibility to hydrolysis in mildly acidic conditions point to applications in smart materials and responsive systems (Du et al., 2010).
Eigenschaften
IUPAC Name |
(E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-25-18-10-8-15(12-19(18)26-2)9-11-22(24)23-14-21(27-3)20-13-16-6-4-5-7-17(16)28-20/h4-13,21H,14H2,1-3H3,(H,23,24)/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPOPXTULYDVEL-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC(C2=CC3=CC=CC=C3O2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC(C2=CC3=CC=CC=C3O2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)
![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2361098.png)
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361099.png)
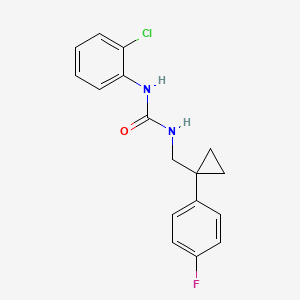
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2361103.png)


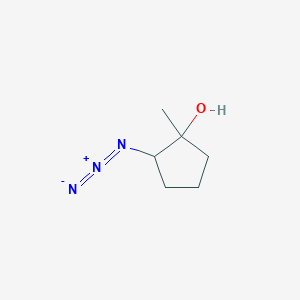
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2361108.png)

